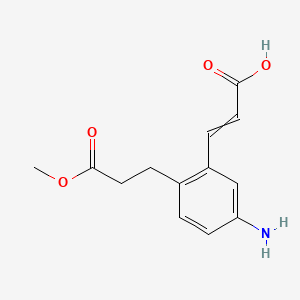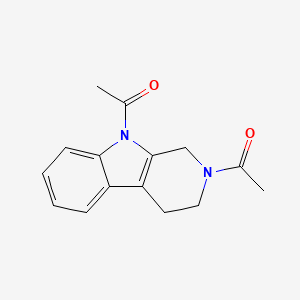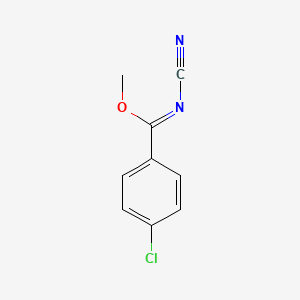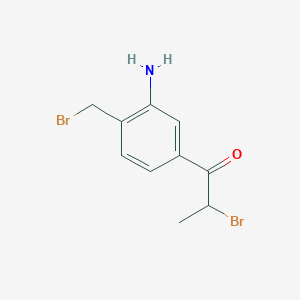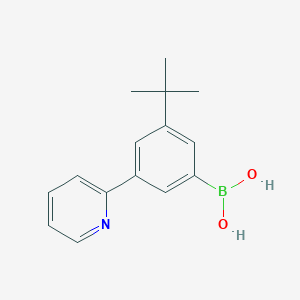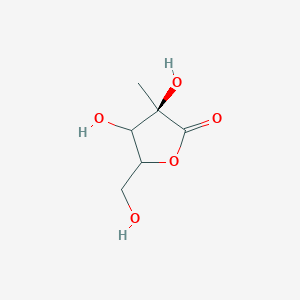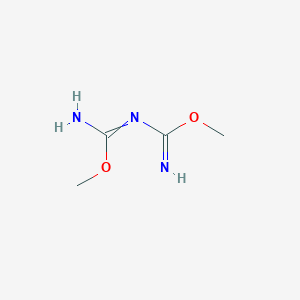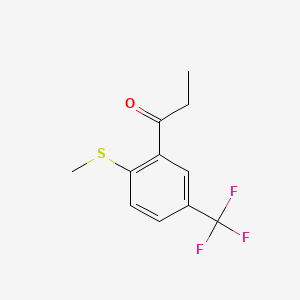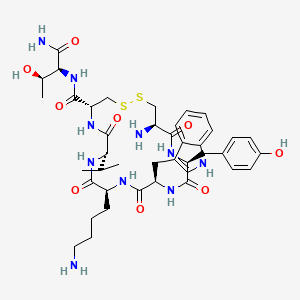
1-(3-Bromopropyl)-4-(difluoromethoxy)-3-(trifluoromethylthio)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Bromopropyl)-4-(difluoromethoxy)-3-(trifluoromethylthio)benzene is an organic compound with a complex structure that includes bromine, fluorine, and sulfur atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Bromopropyl)-4-(difluoromethoxy)-3-(trifluoromethylthio)benzene typically involves multiple steps, starting from simpler organic molecules. The process may include halogenation, etherification, and thiolation reactions. Specific reaction conditions such as temperature, solvents, and catalysts are crucial to achieve the desired product with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency in the production process.
Chemical Reactions Analysis
Types of Reactions
1-(3-Bromopropyl)-4-(difluoromethoxy)-3-(trifluoromethylthio)benzene can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Addition Reactions: The double bonds in the benzene ring can participate in addition reactions.
Common Reagents and Conditions
Common reagents used in these reactions include strong bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the reaction pathway and product distribution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
1-(3-Bromopropyl)-4-(difluoromethoxy)-3-(trifluoromethylthio)benzene has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-Bromopropyl)-4-(difluoromethoxy)-3-(trifluoromethylthio)benzene involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1-(3-Bromopropyl)-4-methoxybenzene: Lacks the fluorine and sulfur atoms, resulting in different chemical properties.
1-(3-Bromopropyl)-4-(trifluoromethoxy)benzene: Contains fluorine but lacks the sulfur atom.
1-(3-Bromopropyl)-4-(difluoromethoxy)benzene: Contains fluorine but lacks the trifluoromethylthio group.
Uniqueness
1-(3-Bromopropyl)-4-(difluoromethoxy)-3-(trifluoromethylthio)benzene is unique due to its combination of bromine, fluorine, and sulfur atoms, which impart distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C11H10BrF5OS |
|---|---|
Molecular Weight |
365.16 g/mol |
IUPAC Name |
4-(3-bromopropyl)-1-(difluoromethoxy)-2-(trifluoromethylsulfanyl)benzene |
InChI |
InChI=1S/C11H10BrF5OS/c12-5-1-2-7-3-4-8(18-10(13)14)9(6-7)19-11(15,16)17/h3-4,6,10H,1-2,5H2 |
InChI Key |
DITHAMLWEHVFTO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1CCCBr)SC(F)(F)F)OC(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





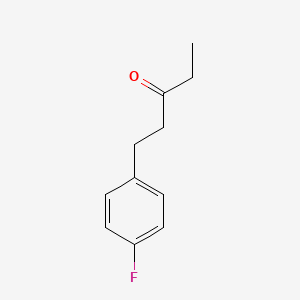
![Methyl 3-[(E)-(3-chlorobenzoyl)diazenyl]but-2-enoate](/img/structure/B14074680.png)
